4-(6-Ethoxy-3-tosylquinolin-4-yl)morpholine
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Overview
Description
“4-(6-Ethoxy-3-tosylquinolin-4-yl)morpholine” is a chemical compound that is a derivative of morpholine . Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH. This heterocycle features both amine and ether functional groups . It’s used in various fields such as drug development, organic synthesis, and material science.
Synthesis Analysis
The synthesis of morpholines has seen significant progress recently. They are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals. They are synthesized from 1,2-amino alcohols and related compounds. A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications
Antibacterial Properties
The compound has been studied for its potential in combating bacterial infections. It has shown high affinity towards bacterial targets such as Staphylococcus aureus DNA Gyrase and Mycobacterium tuberculosis topoisomerase II , indicating its potential as an antibacterial agent .
Antiparasitic Activity
Quinolone derivatives, which include the structure of this compound, have been recognized for their antiparasitic activities. This suggests that “4-(6-Ethoxy-3-tosylquinolin-4-yl)morpholine” could be useful in the development of treatments against parasitic infections .
Antiviral Applications
The compound’s quinolone base structure is known to possess antiviral properties, including activity against viruses such as HIV, hepatitis, and herpes. This positions it as a candidate for further research into antiviral drug development .
Anticancer Research
Quinolone derivatives are also being explored for their anticancer properties. The ability of “4-(6-Ethoxy-3-tosylquinolin-4-yl)morpholine” to interact with macromolecules could be leveraged in designing drugs targeting cancer cells .
Immunosuppressant Potential
The immunosuppressant activity of quinolone-based compounds is another area of interest. This compound could be investigated for its utility in preventing organ transplant rejection or treating autoimmune diseases .
Treatment of Metabolic Disorders
Research has indicated that quinolone derivatives may be used in treating obesity and diabetes. The compound could be part of new therapeutic approaches for these widespread conditions .
Mechanism of Action
- The primary target of 4-(6-Ethoxy-3-tosylquinolin-4-yl)morpholine is likely a specific protein or receptor within cells. Unfortunately, specific information about its exact target remains elusive in the available literature .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
4-[6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-3-28-17-6-9-20-19(14-17)22(24-10-12-27-13-11-24)21(15-23-20)29(25,26)18-7-4-16(2)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZMXIVNQQMQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Ethoxy-3-tosylquinolin-4-yl)morpholine |
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